

(6-(Methoxycarbonyl)-1H-indol-2-yl)boronic acid chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (6-(Methoxycarbonyl)-1H-indol-2-yl)boronic acid

Cat. No.: B1393557

[Get Quote](#)

An In-depth Technical Guide to **(6-(Methoxycarbonyl)-1H-indol-2-yl)boronic acid**: Properties, Synthesis, and Application in Drug Discovery

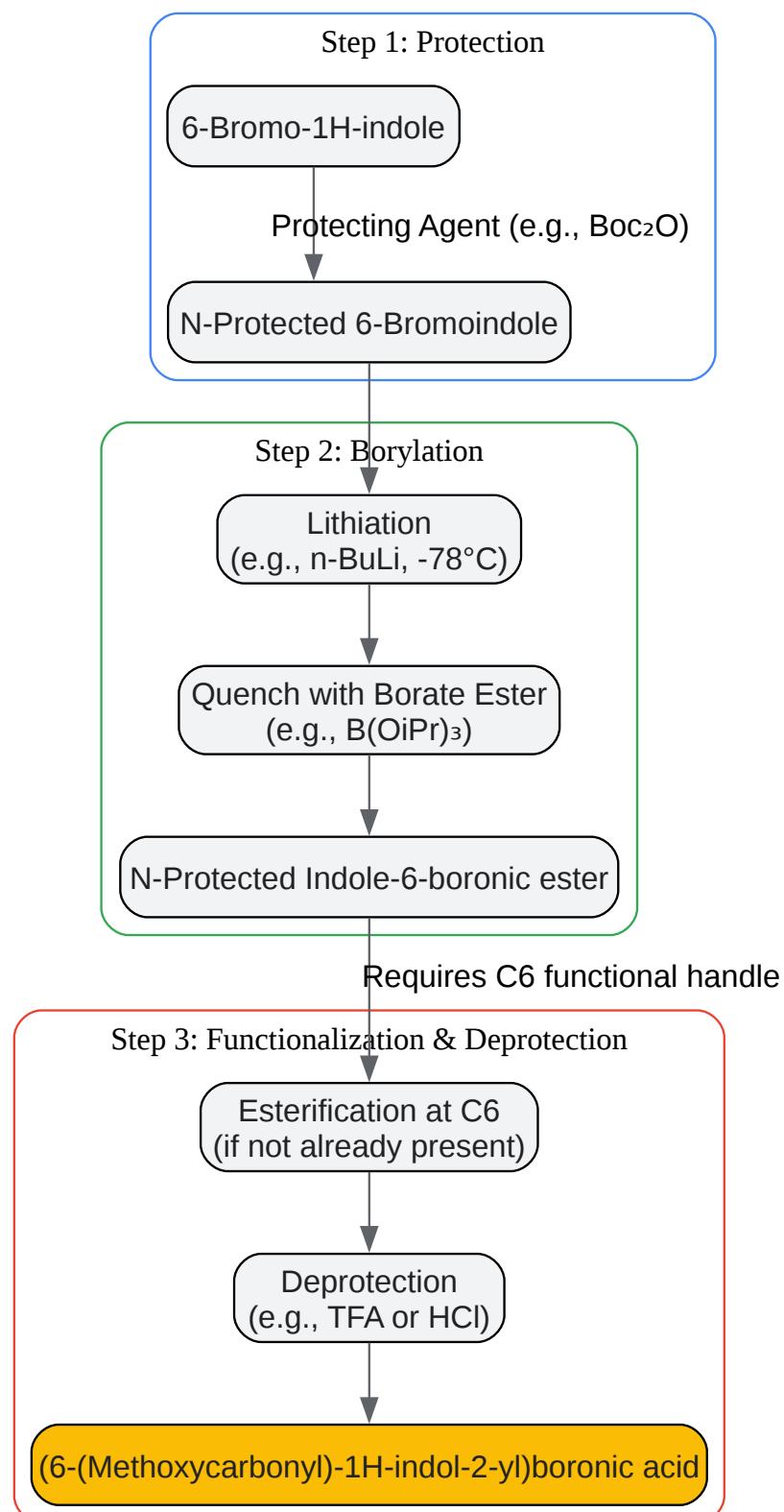
Introduction: The Strategic Value of Indole Boronic Acids

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Its functionalization is a key step in the development of new therapeutic agents. Among the various tools for indole modification, indolylboronic acids have emerged as exceptionally versatile and valuable building blocks.^[1] Their stability, low toxicity, and high reactivity in palladium-catalyzed cross-coupling reactions make them indispensable for creating diverse molecular libraries.^{[1][2]}

This guide focuses on **(6-(Methoxycarbonyl)-1H-indol-2-yl)boronic acid**, a specialized indole derivative. The presence of a boronic acid at the C-2 position and a methoxycarbonyl group at the C-6 position provides orthogonal handles for chemical modification. This dual functionality allows researchers to construct complex molecules with precision, making it a strategic asset in the synthesis of targeted therapies, particularly in oncology and neurology.^{[3][4]} This document provides a comprehensive overview of its chemical properties, synthesis, and core applications for professionals in research and drug development.

Compound Identification and Core Physicochemical Properties

Accurate identification is the foundation of reproducible science. **(6-(Methoxycarbonyl)-1H-indol-2-yl)boronic acid** is a stable, solid compound under standard laboratory conditions. Its key identifiers and properties are summarized below.


Property	Value	Source(s)
IUPAC Name	(6-methoxycarbonyl-1H-indol-2-yl)boronic acid	[5]
CAS Number	1150114-47-8	[4] [5] [6]
Molecular Formula	C ₁₀ H ₁₀ BNO ₄	[4] [5]
Molecular Weight	219.00 g/mol	[4] [5]
Appearance	Solid (form may vary)	N/A
Predicted Boiling Point	484.2 ± 48.0 °C	[4]
Predicted Density	1.39 ± 0.1 g/cm ³	[4]
SMILES	B(C1=CC2=C(N1)C=C(C=C2)C(=O)OC)(O)O	[5]
InChI Key	NRUMZMTTWWXRDD-UHFFFAOYSA-N	[5]

Note: Some physical properties are predicted values from chemical software and should be confirmed experimentally.

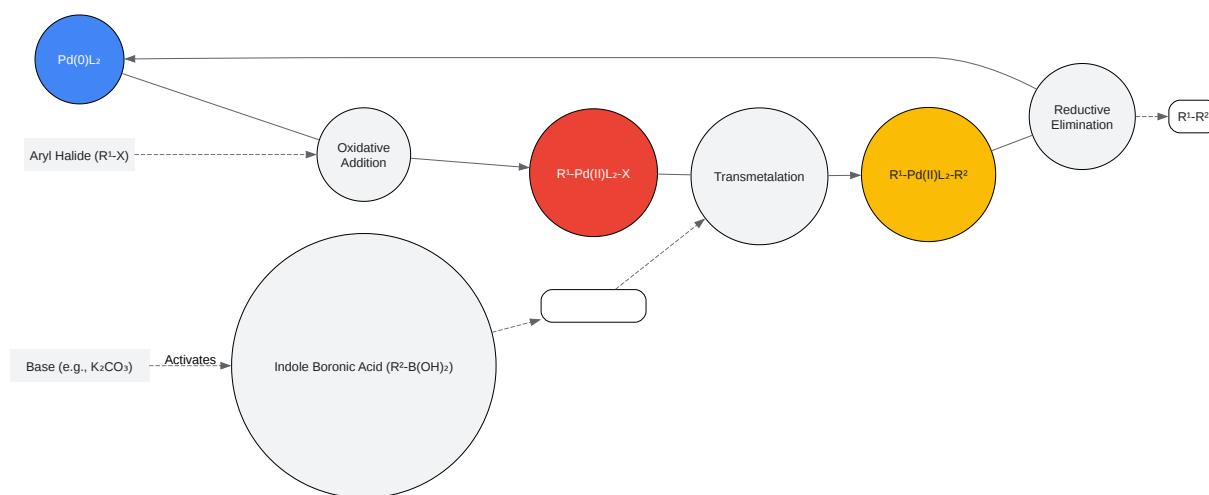
Synthesis and Structural Integrity

The synthesis of indolylboronic acids typically involves the borylation of a corresponding halo-indole or the direct C-H borylation of the indole core. A common and effective method is the lithium-halogen exchange of a bromo-indole precursor followed by quenching with a borate ester.[\[7\]](#)

A representative synthetic workflow is outlined below. The choice of a protecting group on the indole nitrogen (e.g., Boc or SEM) is often a critical first step to prevent side reactions and improve solubility, although the final compound discussed here is the unprotected form.

[Click to download full resolution via product page](#)

Caption: Generalized synthetic workflow for indole-2-boronic acids.


Reactivity and Core Application: The Suzuki-Miyaura Coupling

The primary utility of **(6-(Methoxycarbonyl)-1H-indol-2-yl)boronic acid** lies in its role as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][3] This reaction is one of the most powerful methods for constructing C-C bonds, enabling the linkage of the indole-2-position to a wide array of aryl, heteroaryl, or vinyl halides and triflates.[8]

Causality of Reactivity:

- The Boronic Acid Moiety: The $\text{B}(\text{OH})_2$ group is the active component. In the presence of a base, it forms a boronate complex, which facilitates the crucial transmetalation step with the palladium catalyst.[9]
- The Indole Core: The electron-rich nature of the indole ring system influences the reactivity of the boronic acid.
- The Methoxycarbonyl Group: The ester at C-6 acts as a key functional handle for subsequent modifications or as a modulator of the molecule's electronic properties and biological activity.

The catalytic cycle of the Suzuki-Miyaura reaction is a well-understood process involving three key stages: oxidative addition, transmetalation, and reductive elimination.

[Click to download full resolution via product page](#)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a self-validating, step-by-step methodology for a typical Suzuki-Miyaura coupling reaction. The success of the reaction is validated by the consumption of starting materials and the formation of the product, as monitored by techniques like TLC or LC-MS.

Objective: To couple **(6-(Methoxycarbonyl)-1H-indol-2-yl)boronic acid** with a model aryl bromide (e.g., 4-bromoanisole).

Materials:

- **(6-(Methoxycarbonyl)-1H-indol-2-yl)boronic acid** (1.0 equiv)
- 4-Bromoanisole (1.1 equiv)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 2-5 mol%)[8]
- Base (e.g., K_2CO_3 or Cs_2CO_3 , 2-3 equiv)
- Solvent system (e.g., Dioxane/Water or Toluene/Ethanol/Water)
- Inert gas (Argon or Nitrogen)
- Schlenk flask or reaction vial

Procedure:

- Reaction Setup (Inert Atmosphere):
 - To a flame-dried Schlenk flask, add **(6-(Methoxycarbonyl)-1H-indol-2-yl)boronic acid**, 4-bromoanisole, and the base.
 - Causality: A dry, inert atmosphere is critical because the palladium catalyst, particularly in its $\text{Pd}(0)$ state, is sensitive to oxygen, and moisture can interfere with the boronic acid.[8]
- Catalyst Addition:
 - Seal the flask, then evacuate and backfill with an inert gas (repeat 3 times).
 - Under a positive pressure of inert gas, add the palladium catalyst.

- Expertise: Adding the catalyst last minimizes its exposure to air. For air-stable pre-catalysts, this step is less critical but remains good practice.
- Solvent Addition:
 - Add the degassed solvent system via syringe. The solvent mixture (e.g., 4:1 dioxane:water) is crucial for dissolving both the organic and inorganic reagents.
 - Causality: Degassing the solvent (by sparging with argon or freeze-pump-thaw cycles) removes dissolved oxygen, which can deactivate the catalyst.
- Reaction Execution:
 - Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
 - Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.
 - Insight: Reaction times can vary from 2 to 24 hours depending on the reactivity of the aryl halide. Aryl iodides and bromides are generally more reactive than chlorides.^[8]
- Workup and Purification:
 - Cool the mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
 - Wash with water and brine to remove inorganic salts.
 - Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
 - Purify the crude residue by flash column chromatography on silica gel to obtain the pure coupled product.

Safety, Handling, and Storage

As a senior scientist, ensuring laboratory safety is paramount. While specific toxicity data for this compound is not widely available, general precautions for boronic acids and fine chemicals

should be strictly followed.

Hazard Identification (General for Boronic Acids):

- H315: Causes skin irritation.[10][11]
- H319: Causes serious eye irritation.[10][11]
- H335: May cause respiratory irritation.[10][11]

Recommended Handling and PPE:

- Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[12][13]
- Personal Protective Equipment (PPE): Wear appropriate protective gloves, a lab coat, and safety glasses or goggles.[10][12]
- Hygiene: Wash hands thoroughly after handling. Avoid contact with skin, eyes, and clothing. [13]

Storage:

- Store in a tightly sealed container in a cool, dry place.[4][14]
- For long-term stability, storage in a freezer at -20°C under an inert atmosphere is recommended.[4][15] Boronic acids can be susceptible to dehydration to form boroxines, so proper storage is essential to maintain reactivity.

Conclusion

(6-(Methoxycarbonyl)-1H-indol-2-yl)boronic acid is a high-value, strategic building block for chemical synthesis and drug discovery. Its bifunctional nature allows for precise and versatile molecular construction, primarily through the robust and reliable Suzuki-Miyaura cross-coupling reaction. By understanding its core properties, reactivity, and handling requirements, researchers can effectively leverage this compound to accelerate the development of novel indole-based therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. (6-(Methoxycarbonyl)-1H-indol-2-yl)boronic acid [myskinrecipes.com]
- 5. bocsci.com [bocsci.com]
- 6. chemshuttle.com [chemshuttle.com]
- 7. Indole-6-boronic acid synthesis - chemicalbook [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aksci.com [aksci.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. zycz.cato-chem.com [zycz.cato-chem.com]
- 13. fishersci.com [fishersci.com]
- 14. chemscene.com [chemscene.com]
- 15. (7-(Methoxycarbonyl)-1H-indol-2-yl)boronic acid|BLD Pharm [bldpharm.com]
- To cite this document: BenchChem. [(6-(Methoxycarbonyl)-1H-indol-2-yl)boronic acid chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1393557#6-methoxycarbonyl-1h-indol-2-yl-boronic-acid-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com